Product packaging for Sinapyl acetate(Cat. No.:)

Sinapyl acetate

Cat. No.: B1254768
M. Wt: 252.26 g/mol
InChI Key: JMBAYAOTPDVMAE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinapyl acetate is an acylated monolignol that serves as a lignin monomer in specific plants. Preliminary evidence from kenaf bast fiber studies indicates that this compound is incorporated into the lignin polymer, acting as a lignin precursor and defining it as a native lignin monomer . This compound is of significant research value for redefining the traditional understanding of lignin building blocks and studying lignin biosynthesis . Investigations into this compound and similar compounds aim to understand and engineer lignin structure to improve the industrial processing of biomass. Potential applications include enhancing the digestibility of plants for ruminant animals or improving the pulping properties of woody plants for papermaking, which are central to efforts in improving agricultural sustainability . In some species, units derived from this compound can constitute a major portion of the syringyl units in the lignin polymer . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O5 B1254768 Sinapyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C13H16O5/c1-9(14)18-6-4-5-10-7-11(16-2)13(15)12(8-10)17-3/h4-5,7-8,15H,6H2,1-3H3/b5-4+

InChI Key

JMBAYAOTPDVMAE-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O)OC

Canonical SMILES

CC(=O)OCC=CC1=CC(=C(C(=C1)OC)O)OC

Synonyms

sinapyl acetate

Origin of Product

United States

Occurrence, Distribution, and Biosynthetic Pathways of Sinapyl Acetate

Natural Sources and Phytochemical Distribution of Sinapyl Acetate (B1210297)

The presence of sinapyl acetate in the plant kingdom, while not ubiquitous, is significant in the species where it is found. Its distribution appears to be specific to certain plant lineages, suggesting specialized roles in their metabolic processes.

This compound has been identified as a natural constituent in a limited number of plant species to date. One of the most well-documented sources is kenaf (Hibiscus cannabinus), a member of the Malvaceae family. In kenaf, this compound is recognized as a lignin (B12514952) precursor, where it is incorporated into the complex lignin polymer of the plant's cell walls. nih.govfrontiersin.org The presence of 9-acetylated syringyl 8–8-linked dehydrodimers as degradation products from kenaf lignins provides strong evidence for the role of this compound as a monomer in the lignification process. nih.govfrontiersin.org

Another notable occurrence is in Euphorbia lathyris , a species in the Euphorbiaceae family. Research has led to the identification and functional characterization of a specific enzyme in this plant that is responsible for the synthesis of this compound, confirming its natural production within this species.

While the presence of other acetate esters, such as linalyl acetate, is common in families like Lamiaceae (e.g., Salvia species) and Asteraceae, the specific occurrence of this compound in these families has not been definitively reported in the reviewed literature. mdpi.commdpi.comnih.govmdpi.com This suggests that the distribution of this compound may be more restricted compared to other acetylated secondary metabolites.

Table 1: Documented Natural Sources of this compound

Plant Species Family Tissue/Role
Hibiscus cannabinus (Kenaf) Malvaceae Lignin precursor in cell walls
Euphorbia lathyris Euphorbiaceae Site of sinapyl alcohol acyltransferase activity

Based on current research, the confirmed distribution of this compound is primarily within the Malvaceae and Euphorbiaceae families. Its role as a lignin monomer in kenaf suggests that other members of the Malvaceae family could also utilize this compound in their cell wall structure, though further investigation is needed. The discovery of a specific biosynthetic enzyme in Euphorbia lathyris points to a deliberate metabolic pathway for its production within the Euphorbiaceae.

The apparent absence of this compound in extensively studied families known for their diverse secondary metabolites, such as Lamiaceae and Asteraceae, indicates a specialized rather than a general distribution across the plant kingdom.

Elucidation of this compound Biosynthetic Routes

The formation of this compound is intricately linked to the broader phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including monolignols, flavonoids, and coumarins.

The biosynthesis of this compound begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions leads to the formation of sinapoyl-CoA, a key intermediate. This intermediate is then reduced to sinapaldehyde (B192390), and subsequently to sinapyl alcohol , the direct precursor to this compound.

The final and critical step in the formation of this compound is the acetylation of sinapyl alcohol. This reaction is catalyzed by a specific type of enzyme known as an acyltransferase . Recently, a novel sinapyl alcohol acyltransferase belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases was identified in Euphorbia lathyris. This enzyme, designated ElBAHD10, utilizes sinapyl alcohol as the acyl acceptor and acetyl-CoA as the acyl donor to produce this compound.

The general reaction is as follows:

Sinapyl alcohol + Acetyl-CoA → this compound + CoA

This discovery provides a clear enzymatic basis for the synthesis of this compound in plants. The BAHD family of acyltransferases is known for its role in the biosynthesis of a wide variety of plant secondary metabolites, including other acetylated compounds like coniferyl acetate.

Table 2: Key Precursors and Enzymes in this compound Biosynthesis

Precursor/Enzyme Role
Phenylalanine Initial precursor for the phenylpropanoid pathway
Sinapoyl-CoA Key intermediate in the pathway
Sinapaldehyde Immediate precursor to sinapyl alcohol
Sinapyl alcohol Direct precursor to this compound
Acetyl-CoA Acyl donor for the acetylation reaction
Sinapyl alcohol acyltransferase (e.g., ElBAHD10) Enzyme catalyzing the final acetylation step

The genetic regulation of this compound biosynthesis is understood to be controlled at the level of gene expression for the enzymes involved in the pathway, particularly the BAHD acyltransferases. The expression of BAHD acyltransferase genes is known to be regulated by a complex network of transcription factors , with the MYB family of transcription factors playing a significant role. nih.gov

Studies on various plant species have shown that MYB transcription factors can act as activators or repressors of genes in the phenylpropanoid pathway, thereby controlling the production of different secondary metabolites. nih.gov While specific transcription factors that directly regulate the gene encoding sinapyl alcohol acyltransferase have yet to be fully elucidated, the general regulatory mechanisms of the BAHD family provide a framework for understanding how this compound production might be controlled.

Furthermore, the expression of BAHD genes can be influenced by plant hormones, such as methyl jasmonate , which is involved in plant defense responses. This suggests that the biosynthesis of this compound could be integrated into the plant's broader defense strategies.

Light: Light is a critical environmental factor that regulates the phenylpropanoid pathway. Increased light intensity can lead to an upregulation of genes encoding enzymes in this pathway, potentially increasing the availability of precursors for this compound synthesis. frontiersin.org

Temperature: Temperature stress can also modulate the phenylpropanoid pathway. Both high and low temperatures have been shown to alter the accumulation of various phenylpropanoid compounds in different plant species. nih.govupdatepublishing.comnih.gov While direct evidence for the effect of temperature on this compound is limited, it is plausible that temperature fluctuations could impact its biosynthesis by affecting enzyme activity and gene expression.

Nutrient Availability: Nutrient stress, such as limitations in nitrogen or phosphorus, can lead to a redirection of carbon from primary metabolism to the synthesis of secondary metabolites, including those derived from the phenylpropanoid pathway. nih.gov Therefore, the availability of essential nutrients in the soil could influence the production of this compound.

Developmental Stage: The biosynthesis of secondary metabolites is often developmentally regulated. The accumulation of this compound may vary in different tissues and at different stages of plant development, reflecting its specific physiological roles, such as its incorporation into lignin during cell wall formation.

Role of this compound as an Acylated Monolignol in Lignification

This compound functions as a genuine monolignol, actively participating in the oxidative, combinatorial process of lignification. csic.esrsc.org Strong evidence from the analysis of kenaf lignin demonstrates that this compound is incorporated into the lignin polymer via radical coupling reactions, similar to canonical monolignols like sinapyl and coniferyl alcohol. rsc.orgrsc.org The detection of 9-acetylated syringyl 8–8-linked dehydrodimers as degradation products from kenaf lignin implicates this compound as a direct precursor. rsc.orgrsc.orgnih.gov

The defining feature of this compound's role in lignification is the acylation at the γ-carbon of its sidechain. csic.esresearchgate.net This acetylation blocks the γ-hydroxyl group, which has profound consequences for the subsequent radical coupling reactions and the final structure of the lignin polymer. rsc.orgresearchgate.net In the traditional lignification pathway with sinapyl alcohol, the free γ-hydroxyl group is crucial for the rearomatization of the quinone methide intermediate formed during 8–8 coupling, leading to the formation of syringaresinol (B1662434) structures. rsc.org

When this compound undergoes 8–8 coupling, the acetylated γ-carbon prevents this internal trapping mechanism. rsc.org Consequently, the formation of traditional resinol structures is inhibited. researchgate.net Instead, the polymerization process leads to the formation of novel structures. researchgate.net For instance, the β-β' homocoupling and cross-coupling reactions involving this compound result in the formation of unique tetrahydrofuran (B95107) structures within the lignin polymer. researchgate.netresearchgate.net

Research has demonstrated that this compound can undergo both homocoupling (with another this compound radical) and cross-coupling (with a sinapyl alcohol radical). rsc.orgusda.gov The degradation of kenaf lignin has yielded di-acetylated, mono-acetylated, and non-acetylated 8–8 coupled products, which confirms that this compound and sinapyl alcohol cross-couple during lignification. rsc.orgusda.gov Furthermore, biomimetic oxidation studies have shown that this compound can produce a significantly higher yield of β-O-4–coupled products compared to sinapyl alcohol, suggesting that acylation may influence the frequency of different linkage types in the resulting lignin. researchgate.net

The incorporation of this compound fundamentally alters the lignin architecture, leading to a polymer with a high proportion of β-O-4' linkages and a strikingly low presence, or even complete absence, of traditional β-β' resinol linkages in some highly acylated plant lignins. researchgate.net This modification of the polymer structure may impact the physical and chemical properties of the plant cell wall, potentially affecting processes like digestibility by animals or the efficiency of industrial pulping for papermaking. usda.gov

Table 2: Comparison of Dehydrogenative Coupling Products from Sinapyl Alcohol and this compound

MonomerCoupling TypeKey IntermediateRearomatization MechanismMajor Product TypeReference
Sinapyl alcohol8–8 couplingbis-Quinone methideInternal trapping by γ-OH groupResinol (Syringaresinol) rsc.org
This compound8–8 couplingbis-Quinone methideInternal trapping blocked by γ-acetateNovel tetrahydrofuran structures rsc.org, researchgate.net
Sinapyl alcohol & this compound8–8 cross-couplingQuinone methideMixed mechanismsMono-acetylated 8–8 linked structures rsc.org, usda.gov
This compoundGeneral OxidationRadical-High yield of β-O-4 linked dimers researchgate.net

Chemical Synthesis and Derivatization Strategies of Sinapyl Acetate

Total Chemical Synthesis of Sinapyl Acetate (B1210297) and Related Monolignols

Total chemical synthesis provides routes to construct sinapyl acetate and other monolignols from simpler starting materials. This approach allows for precise control over the structure and stereochemistry of the final product.

Retrosynthetic analysis is a fundamental technique in planning the synthesis of complex organic molecules like this compound. wikipedia.orgicj-e.orgias.ac.inegrassbcollege.ac.inub.edu It involves working backward from the target molecule to identify simpler precursor structures and potential disconnections. wikipedia.orgicj-e.orgias.ac.inegrassbcollege.ac.inub.edu Key intermediates in the synthesis of this compound and related monolignols often include the corresponding aldehydes, such as sinapaldehyde (B192390). nih.govmdma.chusda.govresearcher.life These aldehydes can be obtained through various synthetic steps and then transformed into the desired monolignol or its acetylated form.

Optimization of synthetic methodologies aims to improve the efficiency, yield, and selectivity of the synthesis of this compound and monolignols. Various reducing agents and reaction conditions have been explored for the conversion of precursors like sinapaldehyde to sinapyl alcohol. For instance, sodium borohydride (B1222165) reduction of sinapaldehyde in ethyl acetate at room temperature has been reported as an efficient method yielding sinapyl alcohol in high yields (94-98%) with no detectable 1,4-reduction products. usda.gov Another method utilizes sodium triacetoxyborohydride (B8407120) for the reduction of sinapaldehyde, also resulting in excellent yields (92%) of sinapyl alcohol with high selectivity for the (E)-isomer. mdma.ch Microwave-assisted Wittig reactions starting from syringaldehyde (B56468) have also been employed for the preparation of sinapyl alcohol with high yields and regioselectivity. mdpi.com

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is important for exploring the structural requirements for their biological activity and incorporation into polymers like lignin (B12514952). nih.gov This involves modifying the basic this compound structure to introduce new functional groups or alter the existing ones.

Structural modification techniques for this compound and its analogues can involve alterations to the aromatic ring, the propenyl side chain, or the acetate group. Design principles for creating analogues often consider the role of these different parts of the molecule in its interaction with enzymes and its behavior during polymerization. For example, studies on the oxidative coupling of this compound have shown that the γ-acetyl group influences the regioselectivity of coupling, favoring the formation of β-O-4 linkages. acs.orgnih.gov This suggests that modifications to the γ-position can impact how this compound analogues are incorporated into lignin-like structures.

Advanced Methodologies for Characterization of Sinapyl Acetate

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for confirming the structure of sinapyl acetate (B1210297) and understanding its incorporation into larger biopolymers such as lignin (B12514952).

Advanced NMR Spectroscopy Applications in Lignin Structure and Acetylation

Nuclear Magnetic Resonance (NMR) spectroscopy, especially in its advanced two-dimensional forms, plays a crucial role in elucidating the structure of lignin and identifying acetylated units, including those derived from sinapyl acetate. Studies utilizing 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) have provided strong evidence for the presence of this compound as a monomer involved in lignification in certain plants, such as kenaf bast fibers. csic.espsu.edugilson.commtoz-biolabs.com These techniques allow for the identification of specific linkages and the regiochemistry of acetylation, confirming that acetylation often occurs at the γ-carbon of the side chain, predominantly on syringyl units. csic.espsu.edu Analysis of acetylated lignin samples by NMR, including quantitative 13C-NMR, can determine the amount of different hydroxyl groups and provide information on lignin structure, such as the abundance of various linkages and moieties. diva-portal.orgnih.gov The detection of γ-acetates in syringyl β–β-coupled products derived from kenaf lignin by DFRC' (derivatization followed by reductive cleavage) and subsequent NMR analysis supports the existence of novel non-resinol substructures formed from the coupling of this compound itself or cross-coupling with sinapyl alcohol. psu.edu

High-Resolution Mass Spectrometry for this compound and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS or UHPLC-HRMS), is a powerful tool for the identification and profiling of this compound and related metabolites in complex samples. rasayanjournal.co.inekb.egchemrxiv.org Techniques such as Electrospray Ionization tandem Mass Spectrometry (ESI-MS/MS) are used to analyze lignin monomers and subunits, including acetylated forms like this compound. csic.espsu.educhemrxiv.orgchromatographyonline.com HRMS provides accurate mass measurements of precursor and fragment ions, which is essential for determining the elemental composition and identifying compounds with high confidence, especially when combined with reference databases or in silico prediction tools. rasayanjournal.co.inekb.egchemrxiv.org Untargeted metabolomics analysis using UHPLC-Q-Orbitrap-HRMS offers advantages in terms of reduced analysis time, enhanced peak resolution, and increased peak intensity for comprehensive metabolite profiling. rasayanjournal.co.in This approach allows for the provisional identification of numerous compounds, including phenolics and lignans (B1203133), by analyzing precise mass measurements and fragmentation patterns. rasayanjournal.co.in The application of HRMS in metabolite profiling has been crucial in various plant-related investigations, contributing valuable insights into the chemical profiles of different species. rasayanjournal.co.inekb.egchemrxiv.org Ion mobility-enabled MS can further enhance metabolite identification by resolving co-eluting compounds and endogenous interferences, leading to cleaner spectra and increased confidence in structural assignments. waters.com

Chromatographic Methods for Isolation and Purification

Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its purification for structural characterization and other analyses.

Preparative Chromatography Techniques for this compound

Preparative chromatography is frequently employed to isolate pure target compounds from complex natural extracts or reaction mixtures in quantities ranging from micrograms to grams. gilson.comchromatographyonline.com Techniques such as flash chromatography, open column chromatography, medium pressure liquid chromatography (MPLC), and high-speed countercurrent chromatography (HSCCC) have been historically used for the preliminary fractionation and isolation of natural compounds, including lignans which are structurally related to this compound. mdpi.comnih.govnih.gov Preparative liquid chromatography (prep HPLC or LC) is a well-established method for isolating and purifying desired compounds by removing impurities. gilson.com While specific details on preparative chromatography exclusively for this compound are less detailed in the provided context, the general principles and techniques applied to similar natural products like lignans and other plant metabolites are applicable. mdpi.comnih.govnih.gov Challenges in preparative chromatography can include sample complexity, peak shapes, scalability, and compound stability, which may necessitate method optimization, such as operating at lower temperatures to minimize degradation. chromatographyonline.com

Biological Activities and Molecular Mechanisms of Action of Sinapyl Acetate

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases. patsnap.comnih.gov Reactive Oxygen Species (ROS) are highly reactive molecules that can damage cellular components. nih.govresearchgate.net Cells have evolved complex antioxidant defense systems to cope with ROS. unt.eduresearchgate.net

In Vitro Assays and Cellular Antioxidant Pathways

While direct studies specifically on the in vitro antioxidant assays and cellular antioxidant pathways of sinapyl acetate (B1210297) are limited in the provided search results, research on related compounds like sinapyl alcohol and other phenolic compounds provides relevant context. Sinapyl alcohol, the precursor to sinapyl acetate, is a component of lignin (B12514952), which exhibits antioxidant properties primarily due to the presence of phenolic hydroxyl groups capable of radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. mdpi.comresearchgate.net Flavonoids, another class of polyphenolic compounds, are known to act as antioxidants by directly scavenging free radicals and modulating the expression of genes associated with cellular antioxidant defense mechanisms. intec.edu.do These mechanisms involve upregulating antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). intec.edu.do

Modulation of Endogenous Antioxidant Systems

The modulation of endogenous antioxidant systems is a key mechanism by which compounds can exert antioxidant effects. This involves influencing the activity or expression of the body's natural antioxidant enzymes and molecules. Studies on other compounds, such as acetate and various polyphenols, indicate that they can modulate endogenous antioxidant responses. For instance, acetate has been shown to activate antioxidant defense in plants researchgate.net and influence histone acetylation, which can be linked to the regulation of antioxidant genes nih.gov. Polyphenols have been observed to modulate the activities of endogenous antioxidants like SOD, CAT, GPX, and glutathione reductase (GRD) in cellular models and in response to oxidative stress induced by exercise. mdpi.com While direct evidence for this compound's specific modulation of these systems is not explicitly detailed in the search results, its structural relationship to sinapyl alcohol and other phenolic antioxidants suggests a potential for similar activities.

Anti-inflammatory Properties and Signaling Pathway Modulation

Inflammation is a complex biological response involving the activation of immune cells and the production of various mediators. frontiersin.org Compounds with anti-inflammatory properties can modulate these processes.

Inhibition of Pro-inflammatory Mediators

Research on sinapyl alcohol, the structural analog of this compound, has demonstrated its ability to inhibit the production of pro-inflammatory mediators. Sinapyl alcohol significantly inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor (TNF)-alpha in macrophages. nih.govthieme-connect.comcabidigitallibrary.org Consistent with these findings, sinapyl alcohol reduced the expression levels of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 in a concentration-dependent manner. nih.govthieme-connect.comcabidigitallibrary.orgchemsrc.com These mediators are key players in the inflammatory cascade. frontiersin.org

NF-κB Pathway Regulation (if applicable from academic papers)

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling pathway involved in regulating the expression of numerous genes, including those encoding pro-inflammatory mediators and cytokines. frontiersin.orgmdpi.com Its activation is a key event in inflammatory responses. mdpi.com Several compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.commdpi.comresearchgate.net While direct studies on this compound's effect on the NF-κB pathway are not prominently featured in the search results, studies on related compounds provide insights. For example, sinapic acid, a related phenolic compound, suppressed LPS-induced activation of NF-κB in macrophages, which was suggested to be responsible for its anti-inflammatory effects. nih.gov Inhibition of NF-κB translocation to the nucleus has been observed for other anti-inflammatory compounds. researchgate.net Given the structural similarities, it is plausible that this compound may also influence the NF-κB pathway; however, specific research confirming this for this compound was not found within the provided results.

Cytokine Expression Modulation in Cellular Models

Modulating the expression of cytokines is a significant aspect of anti-inflammatory activity. Pro-inflammatory cytokines such as TNF-α, interleukin (IL)-1β, and IL-6 play crucial roles in initiating and amplifying inflammatory responses. frontiersin.orgsemanticscholar.org Anti-inflammatory cytokines like IL-4 and IL-10 help to resolve inflammation. nih.gov As mentioned earlier, sinapyl alcohol inhibited the production of TNF-alpha in macrophages. nih.govthieme-connect.comcabidigitallibrary.org Studies on other acetate compounds and natural products have shown modulation of cytokine expression in cellular models. For instance, acetate treatment in LPS-stimulated microglia reversed the protein levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 and increased the transcription of anti-inflammatory cytokines TGF-β1 and IL-4. nih.gov Fucoidan, a polysaccharide, inhibited the secretion of TNF-α, IL-6, and IL-1β in LPS-exposed macrophages. semanticscholar.org These findings suggest that modulation of cytokine expression is a common mechanism for anti-inflammatory agents, and further research could elucidate this compound's specific effects on cytokine profiles in various cellular models of inflammation.

Anticancer Potential and Mechanistic Insights in Pre-clinical Models

Research into the anticancer potential of this compound and related compounds has focused on their ability to interfere with key processes in cancer development and progression, including inducing cell death, regulating the cell cycle, inhibiting proliferation, and impeding metastasis and angiogenesis.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Inducing apoptosis in cancer cells is a significant strategy in cancer therapy. Studies on various natural compounds, including those structurally related to this compound or found in similar plant sources, have demonstrated the ability to trigger apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. The intrinsic pathway typically involves mitochondrial dysfunction, leading to the release of cytochrome c and activation of caspases like caspase-9 and caspase-3. nih.gov The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequently downstream caspases. nih.govbiomedpharmajournal.org While direct studies specifically detailing this compound's mechanism of apoptosis induction were not prominently found, related acetate compounds and plant extracts containing sinapyl derivatives have shown pro-apoptotic effects in various cancer cell lines, including cervical cancer cells (HeLa) and oral cancer cells (CAL-27). nih.govmdpi.comnih.gov These effects can involve modulating the expression of proteins from the Bcl-2 family (e.g., increasing Bax and decreasing Bcl-2), activating caspases, and affecting pathways like PI3K/AKT. nih.govmdpi.commedsci.org

Cell Cycle Arrest Mechanisms

Cell cycle arrest is another critical mechanism by which potential anticancer agents can inhibit cancer cell growth. By halting the progression of the cell cycle at specific checkpoints (e.g., G1, S, G2/M), cancer cells are prevented from dividing and proliferating uncontrollably. frontiersin.org Various natural compounds have been shown to induce cell cycle arrest in cancer cells by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgarchivesofmedicalscience.comuniversiteitleiden.nldntb.gov.ua For instance, some compounds can cause G0/G1 or G2/M phase arrest. nih.govfrontiersin.orgarchivesofmedicalscience.commdpi.com Studies on related compounds, such as cacalol (B1218255) acetate, have demonstrated the ability to induce G2 phase arrest in HeLa cells. mdpi.com The specific mechanisms by which this compound might induce cell cycle arrest would likely involve similar interactions with cell cycle regulatory machinery, potentially influenced by its structural features.

Inhibition of Metastasis and Angiogenesis in Pre-clinical Models

Metastasis, the spread of cancer cells to distant sites, and angiogenesis, the formation of new blood vessels that supply tumors, are critical processes for tumor progression and are significant targets for cancer therapy. nih.govjppres.comnih.gov Inhibiting these processes can limit tumor growth and prevent the spread of the disease. Pre-clinical studies have investigated the anti-metastatic and anti-angiogenic potential of various natural compounds and plant extracts. Some studies on herbal mixtures containing plants that may contain sinapyl derivatives have shown inhibitory effects on tumor metastasis and angiogenesis in in vitro and in vivo models. nih.gov These effects can involve inhibiting the migration and invasion of cancer cells and endothelial cells, as well as suppressing the production of pro-angiogenic factors like VEGF-A. nih.govjppres.comsemanticscholar.org While direct evidence for this compound's specific effects on metastasis and angiogenesis was not a primary finding, the activity observed for related compounds and extracts suggests this as a potential area of investigation for this compound. For instance, some acetate compounds have shown anti-migration activity in breast cancer cell lines. semanticscholar.orgresearchgate.net

Modulation of Oncogenic Signaling Pathways

Cancer development and progression are driven by the dysregulation of various oncogenic signaling pathways that control cellular processes such as proliferation, survival, and migration. frontiersin.orgmdpi.comembopress.orgqu.edu.qa Targeting these pathways is a key strategy in modern cancer therapy. Natural products, including phenolic compounds and their derivatives, have been shown to modulate several prominent oncogenic pathways, such as PI3K/AKT, MAPK, NF-κB, and Wnt/β-catenin. frontiersin.orgmdpi.comqu.edu.qaresearchgate.netresearchgate.netdovepress.com These compounds can interfere with the activity of kinases, transcription factors, and other key components of these pathways, thereby inhibiting cancer cell growth and survival. frontiersin.orgqu.edu.qaresearchgate.net While specific studies on this compound's direct modulation of oncogenic signaling pathways were not extensively detailed, the activity of related compounds like apigenin, a flavonoid, in inhibiting pathways such as NF-κB and PI3K/AKT suggests that this compound, with its phenylpropanoid structure, may also interact with similar signaling cascades. researchgate.netresearchgate.net Further research is needed to elucidate the specific oncogenic pathways modulated by this compound.

Neuroprotective Effects and Associated Mechanisms

Beyond its potential anticancer activities, this compound and related compounds have also been investigated for their neuroprotective effects, which involve protecting neurons from damage and degeneration. springermedicine.comgsconlinepress.com Neurodegenerative diseases are characterized by progressive neuronal dysfunction and loss.

Studies on various natural compounds, including polyphenols and acetate derivatives, have demonstrated neuroprotective properties through several mechanisms. springermedicine.comgsconlinepress.comexplorationpub.comresearchgate.netmdpi.com These mechanisms often include:

Antioxidant activity: Scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes to reduce oxidative stress, a major contributor to neuronal damage. springermedicine.comexplorationpub.comresearchgate.net

Anti-inflammatory activity: Inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways, as neuroinflammation plays a significant role in neurodegenerative processes. springermedicine.comexplorationpub.comnih.gov

Anti-apoptotic effects: Preventing neuronal cell death by modulating apoptosis-related proteins and caspases. springermedicine.comfrontiersin.org

Modulation of neurotransmitter systems: Affecting the levels or activity of neurotransmitters like acetylcholine, which are crucial for cognitive function. gsconlinepress.comresearchgate.net

Inhibition of protein aggregation: Mitigating the accumulation of misfolded proteins, a hallmark of several neurodegenerative diseases. springermedicine.comexplorationpub.com

While direct studies specifically on the neuroprotective effects of this compound were not the primary focus of the search results, related compounds like syringin, a phenylpropanoid glycoside containing a sinapyl alcohol structure, have shown neuroprotective effects in models of brain ischemia/reperfusion injury and against Aβ-induced neuritic atrophy. frontiersin.orgresearchgate.net Syringin's mechanism has been linked to reducing apoptosis and inhibiting inflammatory pathways. frontiersin.orgresearchgate.net Additionally, acetate supplementation has shown neuroprotective effects in models of neuroinflammation and traumatic brain injury, potentially by influencing mitochondrial energy reserves and modulating inflammatory responses. nih.govnih.gov Alpha-terpinyl acetate, another acetate compound, has demonstrated neuroprotective potential and the ability to inhibit enzymes involved in Alzheimer's disease. researchgate.net These findings suggest that this compound, given its structure and presence in plants containing related neuroactive compounds, warrants further investigation into its specific neuroprotective properties and mechanisms.

Mitigation of Oxidative Stress in Neuronal Cells

Oxidative stress is a significant factor in the pathophysiology of numerous neurodegenerative disorders, rendering the brain susceptible to oxidative injury due to an imbalance between reactive oxygen species (ROS) formation and the body's ability to neutralize them. mdpi.comnih.gov Increased ROS can lead to cellular malfunction, apoptosis, and neurodegeneration. mdpi.com Sinapic acid, a related phenolic acid, has been reported to alleviate oxidative stress in sporadic models of Alzheimer's disease in rats. nih.gov It improved cognitive impairment and reinstated altered levels of glutathione (GSH) and malondialdehyde (MDA) in the cortex and hippocampus. nih.gov While this demonstrates the potential for related compounds to mitigate oxidative stress in neuronal contexts, direct evidence for this compound's activity in this specific area is not available in the search results. Acetate itself can be metabolized in astrocytes in the brain and converted to acetyl-CoA, which can be used for various processes, including histone acetylation for gene regulation and synthesis of neurotransmitters like acetylcholine. researchgate.netfrontiersin.org However, this is a general metabolic role of acetate and not specific to this compound's potential antioxidant effects.

Anti-neuroinflammatory Actions

Neuroinflammation is a key pathophysiological process involved in various neurodegenerative diseases. biomolther.org Over-activated microglial cells, the immune cells of the central nervous system, contribute to neuroinflammation by releasing pro-inflammatory factors and cytokines. biomolther.org Sinapic acid has demonstrated anti-neuroinflammatory actions by inhibiting the secretion of nitric oxide (NO) and interleukin (IL)-6, reducing the expression of inducible nitric oxide synthase (iNOS), and enhancing the release of IL-10 in LPS-activated microglial models. biomolther.org It also attenuated the phosphorylation of AKT and MAPK cascades, signaling pathways involved in neuroinflammation. biomolther.org Sinapyl alcohol has also been shown to inhibit LPS-induced production of NO, prostaglandin E2 (PGE2), and tumor necrosis factor (TNF)-alpha by macrophages, reducing the expression levels of iNOS and cyclooxygenase (COX)-2. researchgate.netthieme-connect.com These findings suggest that compounds structurally similar to this compound possess anti-inflammatory properties relevant to the central nervous system, but the specific anti-neuroinflammatory actions of this compound require direct investigation.

Pre-clinical Models of Neurodegeneration

Pre-clinical models, including in vitro cell cultures and animal models, are utilized to study neurodegenerative diseases and evaluate potential therapeutic compounds. uq.edu.aufrontiersin.orgemulatebio.com These models aim to replicate aspects of human pathophysiology, such as protein aggregation, neuroinflammation, and neuronal loss. frontiersin.orgsynapcell.com While sinapic acid has been evaluated in a sporadic model of Alzheimer's disease in rats, showing improvement in cognitive impairment and neuroprotection against oxidative stress and neuroinflammation, there is no information in the provided search results about studies using this compound in pre-clinical models of neurodegeneration. nih.gov Research on related lignans (B1203133), formed from the dimerization of sinapyl alcohol units, has suggested neuroprotective potential, but this is not directly indicative of this compound's effects. researchgate.netmdpi.com

Antimicrobial Activities and Efficacy Against Pathogens

The antimicrobial properties of phenylpropanoid compounds, including those related to this compound, have been explored. nih.govresearchgate.netnih.govresearchgate.net

Antibacterial Spectrum and Mechanisms of Action

Hydroxycinnamyl alcohols, such as sinapyl alcohol, have shown some antimicrobial properties, although they were found to be less active than their corresponding aldehydes. nih.govresearchgate.net Studies on oligomeric dehydrogenation polymers from lignin precursors, including sinapyl alcohol, have indicated antibacterial activities against bacteria like Escherichia coli and Staphylococcus aureus. mdpi.com The mechanism of action of phenolic compounds against Gram-positive bacteria may involve damage to the cell membrane, leading to cell lysis. researchgate.netfrontiersin.org Functional groups in the structure of such compounds are suggested to interact with bacterial cell envelopes. frontiersin.org While sinapyl alcohol and related lignin components demonstrate antibacterial potential, specific data on the antibacterial spectrum and precise mechanisms of action for this compound are not detailed in the provided search results.

Antifungal Efficacy and Cellular Targets

Sinapyl alcohol has been reported to exhibit antifungal activity. mdpi.com Components derived from the degradation of lignified twigs, which are rich in lignin formed from monolignols like sinapyl alcohol, have shown robust antifungal activity against fungi such as Trametes versicolor and Gloeophyllum trabeum. mdpi.com These effects are attributed to phenolic compounds. mdpi.com Antifungal mechanisms can involve interference with fungal enzymes, metabolism, mitochondria, and cell wall integrity. nih.gov Some compounds, like hydroxytyrosol (B1673988) acetate (a different acetate ester), have been shown to increase bacterial membrane permeabilization and interact with bacterial DNA. researchgate.net However, direct research on the antifungal efficacy and specific cellular targets of this compound is not present in the search results.

Antiviral Properties

The provided search results contain limited direct information regarding the antiviral properties of this compound. While some natural compounds and plant extracts containing phenolic derivatives have demonstrated antiviral activities against various viruses, including SARS-CoV-2, HIV, and HBV, this compound is not specifically mentioned in these contexts. researchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.orgcrie.ru Antiviral mechanisms of natural compounds can vary, including inhibiting virus penetration, interfering with viral replication, or modulating immune responses. frontiersin.org However, without specific studies on this compound, its potential antiviral properties and mechanisms remain unexplored within the scope of these search results.

Modulation of Enzyme Activities and Receptor Interactions

Inhibition/Activation of Specific Enzymes

This compound is recognized as a precursor in the biosynthesis of lignin, a complex polymer in plant cell walls. The formation of lignin involves the enzyme-initiated radical coupling of monolignols, including sinapyl alcohol, which can be acetylated to form this compound. psu.educsic.es This suggests an interaction with enzymes involved in the lignification pathway.

Studies on laccase, a key enzyme in lignin polymerization, have shown varying effects depending on the specific laccase and the presence of other compounds. While some studies indicate that phenolic compounds can act as redox mediators to enhance laccase activity, others suggest potential inhibition. nih.govresearchgate.net Although direct studies specifically detailing the inhibition or activation of laccase by this compound itself are limited in the provided search results, its role as an acetylated monolignol precursor implies its involvement in enzymatic processes within the plant cell wall. Research on laccases from Miscanthus sinensis has shown that these enzymes can oxidize various monolignols, with sinapyl alcohol being oxidized with high efficiency. uni-heidelberg.de Given that this compound is a derivative of sinapyl alcohol, it is plausible that it could also interact with laccases, potentially influencing their activity in the context of lignin biosynthesis.

Furthermore, this compound has been identified in studies investigating novel tetrahydrofuran (B95107) structures formed through β–β-coupling reactions involving this compound in Kenaf lignins, a process mediated by enzyme-mediated radical coupling mechanisms. psu.educhem960.com This highlights its participation in complex enzymatic reactions during lignification.

Ligand-Receptor Binding Studies in Pre-clinical Systems

Information directly detailing ligand-receptor binding studies specifically with this compound in pre-clinical systems is not prominently featured in the provided search results. However, research on other compounds, such as phenylpropanoids and lignan (B3055560) derivatives, has utilized molecular docking studies to predict binding affinity to receptors like estrogen receptors in the context of evaluating estrogenic activity. researchgate.net This suggests that similar methodologies could potentially be applied to investigate the interaction of this compound with various receptors, should such studies be conducted.

While not directly about this compound, studies on other compounds have explored receptor interactions. For example, cyproterone (B1669671) acetate, a different acetate compound, has been extensively studied for its binding to androgen receptors and progesterone (B1679170) receptors in pharmacological contexts. wikipedia.org This illustrates the type of receptor binding studies that are conducted in pre-clinical settings for various acetate-containing compounds.

Immunomodulatory Activities

Research into the immunomodulatory activities of this compound is not extensively covered in the provided search snippets. However, the related compound, sinapyl alcohol (the aglycone of syringin), has demonstrated immunomodulatory effects. Sinapyl alcohol has been shown to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor (TNF)-alpha in macrophages in a concentration-dependent manner. researchgate.netthieme-connect.com It also reduced the expression levels of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2. researchgate.netthieme-connect.com

Syringin, a glucoside of sinapyl alcohol, has also been reported to possess immunomodulatory properties and is found in various plants used in traditional medicine. researchgate.netfrontiersin.org Its effects are suggested to be partly attributed to its in vivo transformation to sinapyl alcohol. researchgate.netthieme-connect.com

While these findings pertain to sinapyl alcohol and its glucoside, they provide a basis for investigating potential immunomodulatory activities of this compound, given its close structural relationship. Studies on other natural compounds, including lignans and phenylpropanoids from Cinnamomum plants, have also demonstrated immunomodulatory effects, such as inhibiting NO production in macrophages. acgpubs.org Additionally, alkaline lignins, which are polymers derived from monolignols including sinapyl alcohol, have shown potential immunomodulatory activity by promoting the activation and differentiation of immune cells and inducing the production of anti-inflammatory cytokines in vitro. scielo.brscielo.br

These related findings suggest that this compound, as a component or derivative involved in lignin biosynthesis and present in plants containing immunomodulatory compounds, warrants further investigation into its specific effects on the immune system.

Pharmacokinetic and Metabolic Studies in Pre Clinical Models

Pharmacodynamic Markers in Pre-clinical Systems

Target Engagement Studies

Target engagement studies in animal models are designed to quantify the direct binding interaction of a molecule with its biological target in vivo. nih.gov These studies are valuable for validating the mechanism of action, comparing compounds, and supporting the selection of drug candidates for clinical trials. nih.gov Approaches in chemical biology, often utilizing chemical probes, are employed to measure this interaction. nih.gov Target engagement can involve compounds that interact covalently or reversibly with their protein targets. nih.gov

While specific target engagement studies for sinapyl acetate (B1210297) were not identified, research on related compounds and general methodologies provide context. For instance, studies on alpha-terpinyl acetate, another acetate-containing compound, have investigated its multi-target interactions, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, in the context of Alzheimer's disease models. researchgate.net These studies often involve in vitro assays to determine inhibitory concentrations (e.g., IC₅₀) and can be extended to assess target modulation in animal models. researchgate.net

Biomarker Modulation in Animal Models

Biomarker modulation studies in animal models assess the effect of a compound on specific biological markers that are indicative of a disease state, pathway activity, or treatment response. These studies are crucial for understanding the pharmacodynamic effects of a compound and its potential therapeutic efficacy. Animal models are widely used in biomarker research, particularly in areas like neurological disorders and cancer, where changes in specific proteins, metabolites, or signaling pathways can serve as biomarkers. frontiersin.orgnih.gov

Research involving sinapyl alcohol, the aglycone of syringin, has demonstrated its ability to modulate biomarkers associated with inflammation. researchgate.net In a mouse model, sinapyl alcohol significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor (TNF)-alpha in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net Furthermore, it reduced the expression levels of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 in a concentration-dependent manner. researchgate.net

The following table summarizes the observed modulation of inflammatory biomarkers by sinapyl alcohol in macrophages:

BiomarkerEffect of Sinapyl Alcohol (vs. Control)
Nitric Oxide (NO)Inhibited
Prostaglandin E2 (PGE₂)Inhibited
Tumor Necrosis Factor (TNF)-alphaInhibited
iNOS ExpressionReduced
COX-2 ExpressionReduced

These findings suggest that sinapyl alcohol, and potentially its precursor sinapyl acetate, may exert anti-inflammatory effects by modulating key inflammatory pathways. While direct studies on this compound's impact on biomarkers were not found, the metabolic link to sinapyl alcohol suggests this as a potential area of investigation.

Structure Activity Relationship Sar Investigations of Sinapyl Acetate and Its Derivatives

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule to exert a specific biological activity. For phenylpropanoids, including sinapyl acetate (B1210297), the key pharmacophoric features are generally associated with the phenyl ring, the methoxy (B1213986) and hydroxyl substitutions on this ring, and the propenyl side chain.

Research on various phenylpropanoid derivatives suggests that the number and position of hydroxyl groups on the benzene (B151609) ring are critical for their biological effects, such as antioxidant and enzyme-inhibiting activities nih.gov. The presence of hydroxyl groups, particularly in the para position, often contributes significantly to these activities. In the case of sinapyl acetate, the 4-hydroxyl group is a key feature. The two methoxy groups at positions 3 and 5 of the phenyl ring also play a significant role in modulating the electronic properties and steric hindrance of the molecule, which in turn can influence its interaction with biological targets nih.gov.

The acetate group at the end of the propenyl side chain introduces a distinct chemical feature. Studies on other acetylated phenolic compounds have shown that acetylation can alter the biological activity of the parent molecule. For instance, acetylation of resveratrol (B1683913) and tyrosol has been demonstrated to affect their ability to inhibit platelet-activating factor-induced platelet aggregation nih.govresearchgate.net. The acetyl group can influence the molecule's lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets researchgate.net.

Based on the analysis of related compounds, the key pharmacophoric features of this compound likely include:

A hydrogen bond donor: The phenolic hydroxyl group.

Hydrogen bond acceptors: The oxygen atoms of the methoxy and acetate groups.

An aromatic ring: The central phenyl group.

A hydrophobic region: The propenyl side chain and the methyl groups of the methoxy and acetate functions.

The spatial arrangement of these features is critical for the molecule's interaction with specific biological targets.

Impact of Structural Modifications on Efficacy and Potency

Structural modifications to the this compound molecule can have a profound impact on its biological efficacy and potency. These modifications can be systematically explored to optimize its activity for a particular therapeutic purpose. Key areas for modification include the phenyl ring, the propenyl side chain, and the acetate group.

Modifications of the Phenyl Ring:

Modifications of the Propenyl Side Chain:

Saturation: Saturation of the double bond in the propenyl side chain would convert it to a propyl chain, altering the molecule's rigidity and conformation. This change could impact how the molecule fits into the binding site of a target enzyme or receptor.

Chain Length: Modifying the length of the side chain could also affect binding affinity.

Modifications of the Acetate Group:

Ester Moiety: The acetate group can be replaced with other ester groups of varying chain lengths and branching (e.g., propionate, butyrate). This can fine-tune the lipophilicity of the molecule. Studies on sinapic acid phenethyl ester (SAPE) analogues have shown that modifications to the ester function can significantly impact the inhibition of enzymes like 5-lipoxygenase acs.org.

Bioisosteric Replacement: The ester group could be replaced by bioisosteres such as amides or sulfonamides. Such replacements can alter the electronic distribution, hydrogen-bonding capabilities, and metabolic stability of the molecule acs.org. For example, the replacement of the ester function in a SAPE analogue with a 1,2,4-oxadiazole (B8745197) heterocycle resulted in a compound with potent inhibitory activity against 5-lipoxygenase product biosynthesis acs.org.

The following interactive table summarizes potential structural modifications and their predicted impact on the biological activity of this compound, based on findings from related compounds.

Modification Site Specific Modification Predicted Impact on Biological Activity Rationale based on Related Compounds
Phenyl RingAddition of a hydroxyl groupPotentially increased antioxidant activityIncreased H-donating capacity nih.gov
Phenyl RingRemoval of methoxy groupsMay alter receptor binding selectivityChanges in steric and electronic properties nih.gov
Propenyl Side ChainSaturation of the double bondCould decrease or alter activityLoss of planarity may affect binding nih.gov
Acetate GroupReplacement with a longer alkyl esterIncreased lipophilicity, potentially enhanced cell permeabilityModification of physicochemical properties acs.org
Acetate GroupReplacement with an amideAltered hydrogen bonding and metabolic stabilityBioisosteric replacement can improve pharmacokinetic properties acs.org

Computational Approaches to SAR Prediction and Optimization

In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the SAR of this compound and guiding the design of more potent derivatives. Techniques such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) have been successfully applied to other classes of phenolic compounds to understand their interactions with biological targets researchgate.net.

Pharmacophore Modeling: Pharmacophore modeling can be used to build a 3D model of the essential features required for the biological activity of this compound. This can be done through two main approaches:

Ligand-based pharmacophore modeling: If a set of active and inactive molecules structurally related to this compound is available, their common chemical features can be identified and used to construct a pharmacophore model patsnap.com. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Structure-based pharmacophore modeling: If the 3D structure of the biological target of this compound is known, a pharmacophore model can be generated based on the key interactions between the ligand and the active site of the protein nih.gov. This approach provides a more detailed understanding of the binding mode and can guide the design of derivatives with improved affinity.

3D-QSAR Studies: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to derive a quantitative relationship between the 3D properties of a series of molecules and their biological activities. For a set of this compound derivatives, these methods could generate a statistical model that predicts the activity of new, unsynthesized compounds. The model would highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus providing clear guidance for structural modifications.

For example, a 3D-QSAR study on flavonoid inhibitors of α-glucosidase successfully identified the key structural features responsible for their inhibitory activity researchgate.net. A similar approach could be applied to this compound derivatives to optimize their activity against a specific target.

The general workflow for a computational SAR study on this compound would involve:

Dataset preparation: A set of this compound derivatives with known biological activities would be compiled.

Molecular modeling: 3D structures of the molecules would be generated and optimized.

Pharmacophore hypothesis generation or 3D-QSAR model building: Using specialized software, a pharmacophore model or a 3D-QSAR model would be developed and validated.

Virtual screening or rational design: The validated model would then be used to screen for new active compounds or to guide the design of more potent derivatives of this compound.

These computational approaches, when integrated with experimental synthesis and biological testing, can significantly accelerate the process of lead optimization and the development of novel therapeutic agents based on the this compound scaffold.

Analytical Methodologies and Applications of Sinapyl Acetate

Quantitative Analysis of Sinapyl Acetate (B1210297) in Complex Biological and Plant Matrices

Accurate quantification of sinapyl acetate in complex matrices such as plant tissues or biological samples presents analytical challenges due to the presence of numerous other structurally similar compounds. Chromatographic methods coupled with mass spectrometry are typically employed to achieve the necessary separation and detection sensitivity.

The development of robust chromatographic-mass spectrometric methods is crucial for the reliable analysis of this compound. Method validation is a critical step to ensure the accuracy, precision, sensitivity, and specificity of the analytical procedure. General validation parameters for chromatographic mass spectrometric methods in complex matrices include assessing suitability, specificity, linearity, accuracy, and reproducibility mdpi.comnih.govomicsonline.org. Key aspects of validation involve determining the linear dynamic range, limits of detection (LOD), and limits of quantification (LOQ) nih.govmdpi.com. Accuracy and precision are typically evaluated using replicate analyses of samples spiked at different concentration levels omicsonline.org. Matrix effects and recovery also require careful consideration during validation, particularly for endogenous substances or compounds in complex biological samples nih.govmdpi.com. Selectivity experiments are paramount to ensure the method specifically measures the target analyte without interference from co-eluting compounds nih.gov. While specific validated methods solely for this compound in diverse matrices are not extensively detailed in the provided results, the principles and parameters outlined for validating GC-MS, LC-MS, and UHPSFC/QTOF-MS methods for other plant or endogenous compounds are directly applicable mdpi.comnih.govomicsonline.orgnih.govmdpi.com. Studies on lignin (B12514952) composition in cacti wood using Py-GC/MS and 2D-NMR indicated that this compound was not detected among the pyrolysis derivatives of the wood lignin in the species examined frontiersin.orgresearchgate.net.

Plant metabolomics studies aim to identify and quantify a wide range of metabolites within a biological system under specific conditions. Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) are powerful tools for such investigations nih.govfrontiersin.orgnih.gov. While direct quantification of this compound in metabolomics studies is not prominently featured in the search results, related compounds like sinapyl alcohol, a direct precursor, have been identified and their levels tracked in various plant metabolomic analyses nih.govfrontiersin.orgresearcher.life. For instance, sinapyl alcohol was identified as a potential host-specific biomarker in a metabolomic study of Viscum album L. nih.gov. Changes in sinapyl alcohol levels have also been observed in maize leaves under nitrogen stress conditions using UPLC-QTOF-MS, highlighting the role of MS-based metabolomics in understanding plant responses to environmental factors frontiersin.org. Targeted metabolomics approaches using LC-MS have been applied to study changes in specialized metabolites, including hydroxycinnamic acid derivatives related to the sinapyl pathway, during plant development nih.gov. These studies demonstrate the capability of current metabolomic techniques to analyze compounds within the phenylpropanoid pathway, which would include methodologies applicable to this compound if it were a target analyte.

Biomimetic Oxidation Studies and Lignin Model Systems

Biomimetic oxidation studies utilize controlled chemical reactions to mimic the enzymatic polymerization of monolignols into lignin. This compound has been employed as a model compound in such studies to understand the influence of the γ-acetyl group on the coupling reactions that form the lignin polymer.

Studies using silver(I) oxide (Ag₂O) as a one-electron oxidant have investigated the biomimetic oxidation of this compound acs.orgresearchgate.netnih.gov. These studies have shown that the oxidation of this compound preferentially yields β-O-4-coupled dimers acs.orgresearchgate.netnih.gov. Compared to sinapyl alcohol, this compound produced a significantly higher yield of the β-O-4-coupled dimer nih.gov. For example, Ag₂O oxidation of this compound yielded β-O-4-coupled dimer in 66% yield, while sinapyl alcohol yielded 32% β-O-4 dimer under similar conditions nih.gov. Another study reported yields of 71% for γ-acylated β-O-4 dimers and 9.5% for α-acylated β-O-4 dimers from this compound oxidation acs.orgresearchgate.net.

These findings suggest that γ-acylated monolignols, such as this compound, can act as lignin monomers and that the γ-acetyl group influences the coupling regioselectivity acs.orgresearchgate.net. Computational studies, including density functional theory (DFT) calculations, have been used to investigate the mechanism behind this preferential coupling nih.gov. These calculations suggest that the γ-acetyl group reduces the negative charge at the Cβ position, minimizing Coulombic repulsion during radical coupling and stabilizing the transition state for β-O-4 coupling nih.gov. Oligomeric products with predominantly β-O-4 structures were also obtained from this compound oxidation nih.gov. The high yields of β-O-4 dimers from Ag₂O oxidation of this compound indicate that this method can be a useful approach for synthesizing β-O-4 dimer model compounds acs.orgresearchgate.net.

Biomimetic Oxidation Product Yields

Starting MaterialOxidantMajor ProductsYield (%)Reference
This compoundAg₂Oβ-O-4-coupled dimer66 nih.gov
This compoundAg₂Oγ-acylated β-O-4 dimer71 acs.orgresearchgate.net
This compoundAg₂Oα-acylated β-O-4 dimer9.5 acs.orgresearchgate.net
Sinapyl AlcoholAg₂Oβ-O-4-coupled dimer32 nih.gov
Sinapyl AlcoholAg₂OSinapyl aldehyde14 nih.gov
Sinapyl AlcoholAg₂Oβ-β-coupled dimer3 nih.gov

These studies on the biomimetic oxidation of this compound contribute to a better understanding of the formation of β-O-4 linkages, which are the most frequent linkages in natural lignins, particularly in highly acylated lignins found in herbaceous plants acs.orgnih.gov.

Ecological and Agronomic Research Aspects of Sinapyl Acetate

Role of Sinapyl Acetate (B1210297) in Plant Defense Mechanisms

Sinapyl acetate, along with other plant compounds, plays a role in the intricate defense mechanisms that plants employ against a variety of threats. These defenses can be broadly categorized into responses against herbivory and pathogen attack, as well as interactions with other plants in the form of allelopathy.

Against Herbivory and Pathogen Attack

Plants have evolved complex signaling networks involving hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) to defend against herbivores and pathogens mdpi.comnih.gov. While much research focuses on these primary hormonal pathways, secondary metabolites, including volatile compounds, also contribute significantly to plant defense mdpi.comnih.gov.

Green Leaf Volatiles (GLVs), which are C6 molecules rapidly produced upon herbivory or pathogen infection, are known to play an important role in plant defenses mdpi.com. These compounds can act as semiochemicals, influencing insect behavior mdpi.com. Some GLVs, such as (Z)-3-hexenyl acetate, have been shown to attract natural enemies of herbivores, like parasitic wasps, thereby providing an indirect defense mechanism mdpi.com. Exogenous application of GLVs can also induce defense-related genes and secondary metabolites in undamaged plants, suggesting a role in priming defense responses mdpi.com.

While the direct role of this compound as a volatile in attracting beneficial insects or repelling pests is not explicitly detailed in the search results, its relationship to monolignols and lignin (B12514952) biosynthesis suggests a potential indirect role in structural defenses. Lignin, a polymer formed from monolignols like sinapyl alcohol, is a principal structural component of plant cell walls and contributes to pathogen defense csic.es. This compound has been implicated as a lignin monomer in some plants, meaning it can be incorporated into the lignin polymer csic.esscirp.orgrsc.org. Highly acetylated lignins, which could potentially involve this compound, have been observed in certain plants, although their specific role in defense is still being investigated csic.es. The presence of this compound as a precursor for other volatile phenylpropenes with ecological roles also suggests its potential involvement in defense signaling or direct toxicity to pests nih.gov.

Research indicates that plant defense responses are often specific to the type of attacker. For instance, phloem-feeding herbivores and biotrophic pathogens often induce SA-dependent pathways, while chewing herbivores and necrotrophic pathogens primarily activate JA-dependent defenses nih.govfrontiersin.org. The interaction between these pathways can be antagonistic or synergistic depending on the specific herbivore or pathogen frontiersin.org. Understanding how compounds like this compound fit into this complex hormonal and metabolic network requires further investigation.

Allelopathic Interactions

Allelopathy is a biological phenomenon where one plant produces biochemicals (allelochemicals) that influence the growth, survival, development, and reproduction of other organisms, including other plants and microorganisms nih.govtrb.org. These allelochemicals can be released into the environment through various means, such as root exudation, volatilization, leaching, and decomposition of plant residues nih.gov.

While the search results discuss allelopathy in general and mention various classes of allelochemicals like phenolic compounds and terpenoids, the specific role of this compound as an allelochemical is not extensively detailed trb.orgnih.govfrontiersin.org. However, given that this compound is a phenylpropane derivative and related to phenolic compounds which are known allelochemicals, it is plausible that it could have allelopathic properties trb.org. Research on allelopathy often focuses on identifying and quantifying bioactive compounds in plant extracts and assessing their effects on target species nih.govfrontiersin.org. Further research would be needed to specifically evaluate this compound's direct or indirect involvement in allelopathic interactions and its mechanisms of action on other organisms in the agroecosystem.

Agricultural and Biotechnological Implications through Modulation of this compound Production

The involvement of this compound in plant defense and its role as a potential lignin monomer suggest possibilities for agricultural and biotechnological applications. Modulating the production or accumulation of this compound could potentially enhance plant resistance to pests and diseases or alter lignin composition for various industrial uses.

Agricultural biotechnology offers strategies for improving crop production, including enhancing resistance to pests and diseases through genetic modification and marker-assisted breeding pew.orgnih.gov. If this compound is confirmed to play a significant role in plant defense, biotechnological approaches could be employed to upregulate its biosynthesis or accumulation in crops. This could involve identifying and manipulating the genes and enzymes involved in the this compound biosynthetic pathway. For example, research has identified enzymes that use this compound as a substrate in the biosynthesis of other volatile compounds, indicating specific enzymatic steps that could be targeted nih.gov.

Furthermore, this compound's potential incorporation into lignin has implications for biomass utilization. Lignin composition affects the efficiency of processes like pulping and biofuel production frontiersin.org. Modifying the levels of this compound or its incorporation into lignin through genetic engineering could lead to crops with altered lignin structures that are more amenable to these processes frontiersin.org. Studies on lignin biosynthesis have shown that the incorporation of different monolignols and acylated monolignols like this compound can influence the resulting polymer structure csic.esfrontiersin.org.

Research into the enzymes involved in monolignol acylation, such as monolignol acyltransferases, has shown that some exhibit a preference for sinapyl alcohol as a substrate frontiersin.org. Understanding these enzymatic preferences could be key to biotechnologically modulating this compound levels or its incorporation into lignin frontiersin.org.

Data on the specific modulation of this compound production for agricultural benefits is limited in the provided search results, but the general principles of agricultural biotechnology for enhancing plant defense and modifying lignin composition are relevant pew.orgnih.gov.

Environmental Fate and Interactions in Agroecosystems

The environmental fate of a chemical compound in agroecosystems is determined by various processes, including degradation, transport, and interaction with soil, water, and organisms mdpi.com. Understanding the fate of this compound is crucial for assessing its potential environmental impact and persistence.

As a naturally occurring plant metabolite, this compound is expected to undergo biodegradation in the environment. Microorganisms in the soil and rhizosphere can play a significant role in the breakdown of plant compounds nih.gov. The chemical structure of this compound, an ester, suggests that it could be susceptible to hydrolysis, releasing sinapyl alcohol and acetate. Sinapyl alcohol is a known precursor to lignin and other phenylpropanoids, which are also subject to microbial degradation in soil csic.esnih.gov.

The mobility of this compound in soil and its potential for leaching into water bodies would depend on its physical and chemical properties, such as solubility and adsorption to soil particles. While specific data on the environmental fate of this compound is not detailed in the provided search results, research on the environmental fate of pesticides and other contaminants in agroecosystems highlights the complexity of these processes, influenced by factors like soil type, climate, and microbial activity mdpi.comnih.gov.

Interactions of this compound with other organisms in the agroecosystem extend beyond pests and pathogens to include beneficial microbes and non-target organisms. Allelochemicals, in general, can influence soil microbial communities, affecting nutrient cycling and plant-microbe interactions nih.gov. If this compound has allelopathic properties, it could potentially impact the composition and activity of soil microbes, with downstream effects on nutrient availability and plant health nih.gov.

Research on contaminants of emerging concern in recycled water used for agricultural irrigation also highlights the importance of understanding the fate and potential accumulation of various compounds in the soil-plant continuum nih.gov. While this compound is a natural compound, understanding its persistence and potential transformation products in different environmental compartments within an agroecosystem is important for a comprehensive ecological assessment.

The provided search results offer a foundation for understanding the potential ecological and agronomic significance of this compound, particularly in the context of plant defense and lignin biosynthesis. However, further targeted research is needed to fully elucidate its specific roles, mechanisms of action, and environmental fate in agricultural settings.

Future Directions and Emerging Research Avenues in Sinapyl Acetate Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of omics technologies holds significant potential for a comprehensive understanding of sinapyl acetate (B1210297). Genomics, proteomics, and metabolomics provide large-scale analyses of biological molecules, offering insights into the structure, function, and dynamics of organisms humanspecificresearch.org. Integrating these approaches can reveal the complex biological processes involving sinapyl acetate.

Genomics: Future research could utilize genomics to identify the genes responsible for the biosynthesis, metabolism, and transport of this compound in plants. Understanding the genetic regulation of this compound pathways could facilitate metabolic engineering efforts to alter its production in various plant species.

Proteomics: Proteomic studies can identify the enzymes and proteins involved in the synthesis and modification of this compound. This could involve identifying novel acyltransferases or other enzymes specific to this compound metabolism researchgate.net. Analyzing protein expression profiles under different conditions could shed light on how this compound production is regulated at the protein level.

Metabolomics: Metabolomics offers a comprehensive analysis of metabolites within biological samples humanspecificresearch.org. Applying metabolomics to study this compound could involve tracking its levels and those of related compounds in different plant tissues or under various environmental stresses. This could reveal its role in plant defense mechanisms or developmental processes. Multi-omics approaches, combining data from these disciplines, are crucial for a holistic understanding of biological mechanisms and can uncover new biological insights humanspecificresearch.orgoatext.com. Such integrated data analysis, often involving bioinformatics, is needed to provide extensive information about factors influencing compound production and function mdpi.com.

Exploration of Novel Biological Activities and Targets

While this compound is known in the context of lignin (B12514952), future research can explore potential novel biological activities beyond its structural role.

Investigation into potential antioxidant, anti-inflammatory, or other pharmacological properties could be pursued mdpi.com. Although sinapyl alcohol has shown such activities, the acetylated form, this compound, warrants dedicated investigation.

Identifying specific biological targets with which this compound interacts in biological systems is another crucial direction. This could involve in vitro binding assays or cell-based studies to determine if this compound modulates the activity of specific enzymes, receptors, or signaling pathways. Research into related compounds, such as silybin, has demonstrated that structural variations can influence biological activity and target interaction acs.org. Exploring the structure-activity relationship of this compound and its derivatives could lead to the discovery of novel bioactive molecules.

Development of Advanced Research Tools and Pre-clinical Probes

Advancing the study of this compound requires the development of sophisticated research tools and probes.

Improved analytical methods for the detection and quantification of this compound in complex biological matrices are essential. While HPLC methods exist for related compounds like sinapyl alcohol , specific and highly sensitive methods for this compound are needed.

The synthesis of isotopically labeled this compound could facilitate metabolic tracing studies to understand its biosynthesis and turnover in plants and potentially in other organisms.

Developing pre-clinical probes, such as fluorescently labeled this compound analogues, could enable the visualization of its localization and movement within cells and tissues mdpi-res.com. This would provide valuable spatial and temporal information about its biological roles.

Interdisciplinary Research Collaborations for Comprehensive Understanding

Addressing the complexities of this compound research necessitates interdisciplinary collaborations.

Partnerships between plant biologists, chemists, biochemists, pharmacologists, and computational biologists can provide a holistic approach to studying this compound. Plant biologists can provide expertise on its occurrence and role in plants, while chemists can synthesize analogues and labeled compounds. Biochemists and pharmacologists can investigate its biological activities and mechanisms, and computational biologists can analyze large omics datasets researchgate.net.

Collaborations between academic institutions and industry partners could accelerate the translation of research findings into potential applications, such as in biomaterials, pharmaceuticals, or agriculture. Interdisciplinary research is increasingly integral in addressing complex challenges and fostering innovation researchgate.netiau.edu.sa.

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing β-O-4-coupled dimers from sinapyl acetate, and how do they compare to sinapyl alcohol-based protocols?

  • Methodological Answer : Oxidative coupling using silver oxide (Ag₂O) is a validated method for synthesizing β-O-4-coupled dimers. For this compound, Ag₂O oxidation yields β-O-4 dimers in 66% efficiency , significantly higher than the 32% yield observed with sinapyl alcohol. This difference is attributed to reduced Coulombic repulsion at the Cβ position due to the γ-acetyl group, as demonstrated by density functional theory (DFT) calculations .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to analyze this compound derivatives in lignin-carbohydrate complexes (LCCs)?

  • Methodological Answer : Utilize 2D HSQC NMR to resolve structural ambiguities. For this compound β-glycosides, correlations for C1β-H1β bonds in HSQC spectra appear in δC/δH 97–105/4.7–5.2 ppm , distinct from lignin-carbohydrate linkages. Acetylation of model compounds (e.g., sinapyl alcohol γ-acetate) provides reference signals for validating spirodienone structures in lignin .

Q. What role does this compound play in lignin biosynthesis, and how does acylation influence lignin structure?

  • Methodological Answer : this compound is a monolignol precursor that promotes β-O-4 linkage formation in lignins. Acylation reduces steric hindrance and electrostatic repulsion during radical coupling, favoring linear polymer structures. Comparative studies of acetylated vs. non-acetylated lignins (e.g., avicenia lignin) confirm higher β-O-4 content via HSQC and thioacidolysis .

Advanced Research Questions

Q. How do computational models explain the enhanced β-O-4 coupling efficiency of this compound compared to sinapyl alcohol?

  • Methodological Answer : DFT calculations reveal that the γ-acetyl group reduces the negative charge at Cβ by ~30% , minimizing Coulombic repulsion with O4 in radical intermediates. This facilitates β-O-4 bond formation. Computational workflows should include geometry optimization at the B3LYP/6-31G(d) level and charge distribution analysis using Natural Population Analysis (NPA) .

Q. What enzymatic systems preferentially oxidize this compound, and how do they differ from conventional peroxidases?

  • Methodological Answer : Syringyl-specific peroxidases (e.g., SyPO from poplar callus) exhibit unique substrate binding to this compound oligomers, as shown by surface plasmon resonance (SPR) assays. Unlike horseradish peroxidase (HRP), SyPO can polymerize this compound without coniferyl alcohol co-factors. Enzyme kinetics studies (Km and Vmax) are critical for characterizing substrate specificity .

Q. How do this compound-derived metabolites contribute to plant defense mechanisms, and what biosynthetic pathways are involved?

  • Methodological Answer : In Daucus carota (red carrot), this compound is converted to 6-methoxy eugenol via DcIGS1 (isoeugenol synthase) and Dc6-MeOE(I)OMT (O-methyltransferase). RNA-seq and heterologous expression in E. coli confirm enzyme activity. Metabolite profiling (GC-MS) and gene silencing (RNAi) are used to validate anti-fungal and anti-aphid properties .

Q. What discrepancies exist in quantifying β-O-4 linkages in acetylated lignins, and how can they be resolved?

  • Methodological Answer : Thioacidolysis underestimates β-O-4 content in acetylated lignins due to incomplete cleavage. Alternative methods include derivatization followed by reductive cleavage (DFRC) and comparative HSQC analysis of acetylated vs. non-acetylated lignin. Calibrate NMR integration using synthetic β-O-4 dimer standards .

Data Contradiction Analysis

Q. Why do some studies report lower β-O-4 yields from this compound under non-oxidative conditions, and how can protocols be adjusted?

  • Analysis : Contradictions arise from solvent polarity and radical stabilization effects. For example, non-polar solvents (e.g., toluene) reduce dimerization efficiency. Optimize reaction conditions by using polar aprotic solvents (e.g., DMSO) and radical initiators (e.g., TEMPO) to stabilize intermediates .

Methodological Best Practices

  • Synthesis : Prioritize Ag₂O over laccase-peroxidase systems for controlled β-O-4 dimer synthesis.
  • NMR : Use deuterated pyridine as a solvent to enhance signal resolution in lignin models.
  • Enzyme Assays : Pair SPR with stopped-flow spectroscopy to monitor real-time binding and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.